
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is a synthetic organic compound with the molecular formula C₁₇H₂₅N₃O₂ It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a morpholino group attached to a methanone moiety
作用機序
Target of Action
Similar compounds have been shown to interact with various receptors such as alpha1-adrenergic receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit potent and very isoform-selective inhibitory activity .
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of g protein-coupled receptors, specifically alpha1-adrenergic receptors .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to exhibit herbicidal activities .
生化学分析
Biochemical Properties
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone interacts with the enzyme AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Cellular Effects
It has been shown to be a potent inhibitor of AKR1C3, suggesting that it may have significant effects on cellular processes regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme AKR1C3 . The compound forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, which is crucial for its inhibitory activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 2,4-dimethylphenylpiperazine with morpholine in the presence of a suitable methanone precursor. The reaction is usually carried out under controlled conditions, such as refluxing in an appropriate solvent like tetrahydrofuran or dichloromethane. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for pharmaceutical applications.
化学反応の分析
Types of Reactions
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
(4-Phenylpiperazin-1-yl)methanone: Similar structure but lacks the dimethylphenyl and morpholino groups.
(4-(2-Methoxyphenyl)piperazin-1-yl)methanone: Contains a methoxy group instead of dimethyl groups.
(4-(2,3-Dimethylphenyl)piperazin-1-yl)methanone: Similar but with different substitution pattern on the phenyl ring.
Uniqueness
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both the 2,4-dimethylphenyl and morpholino groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific binding affinities and selectivities, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-3-4-16(15(2)13-14)18-5-7-19(8-6-18)17(21)20-9-11-22-12-10-20/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYBVAPNCCXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
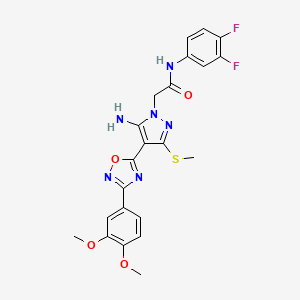
![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
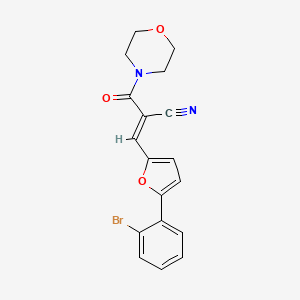
![4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2717240.png)

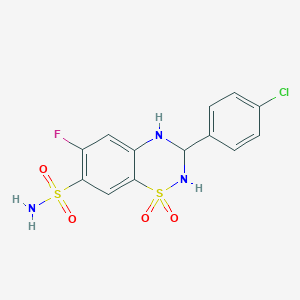
![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)

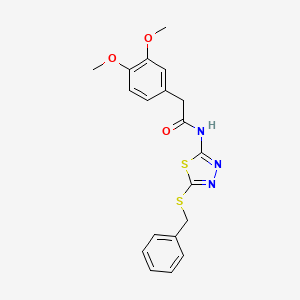

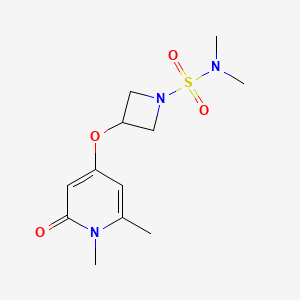
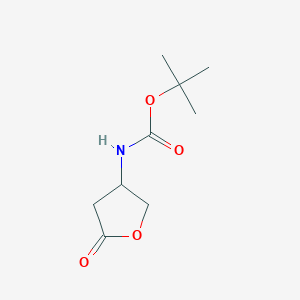
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
